molecular formula C11H12O2 B13121819 5-Ethynyl-1,3-dimethoxy-2-methylbenzene

5-Ethynyl-1,3-dimethoxy-2-methylbenzene

Cat. No.: B13121819
M. Wt: 176.21 g/mol
InChI Key: OLJKLLJAIZIRNW-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H12O2. It is a derivative of benzene, featuring ethynyl, dimethoxy, and methyl substituents. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 1,3-dimethoxy-2-methylbenzene using ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Ethynyl-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the dimethoxy and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethenyl-1,3-dimethoxy-2-methylbenzene
  • 2,3-Dimethoxytoluene
  • 2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Uniqueness

5-Ethynyl-1,3-dimethoxy-2-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-ethynyl-1,3-dimethoxy-2-methylbenzene

InChI

InChI=1S/C11H12O2/c1-5-9-6-10(12-3)8(2)11(7-9)13-4/h1,6-7H,2-4H3

InChI Key

OLJKLLJAIZIRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)C#C)OC

Origin of Product

United States

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